molecular formula C7H3ClINO3 B1405108 3-Iodo-5-nitrobenzoyl chloride CAS No. 1261680-92-5

3-Iodo-5-nitrobenzoyl chloride

Cat. No.: B1405108
CAS No.: 1261680-92-5
M. Wt: 311.46 g/mol
InChI Key: WUOANTCXNGTEKH-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClINO3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with iodine at the third position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5-nitrobenzoyl chloride typically involves the nitration of 3-iodobenzoic acid followed by chlorination. The nitration process introduces a nitro group at the meta position relative to the iodine atom. This is achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting 3-iodo-5-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of 3-iodo-5-aminobenzoyl chloride.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Iodo-5-nitrobenzoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-5-nitrobenzoyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing nitro group and the electron-donating iodine atom create a highly reactive acyl chloride. This reactivity facilitates the formation of various derivatives through nucleophilic substitution. The compound’s ability to undergo reduction and coupling reactions further expands its utility in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-5-nitrobenzoyl chloride is unique due to the specific positioning of the iodine and nitro groups, which enhances its reactivity in nucleophilic substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

3-iodo-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO3/c8-7(11)4-1-5(9)3-6(2-4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOANTCXNGTEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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